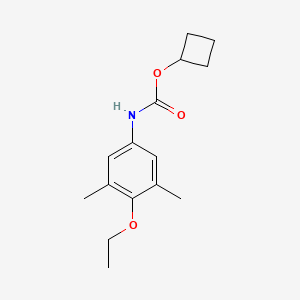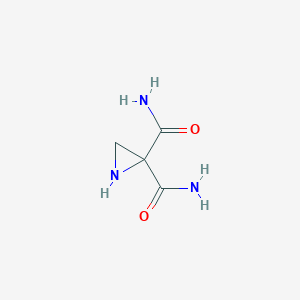![molecular formula C14H18N2O3 B14423252 2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide CAS No. 84126-85-2](/img/structure/B14423252.png)
2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide is a compound that features an indole moiety, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide typically involves the reaction of an indole derivative with a suitable amide precursor. One common method involves the reaction of 4-hydroxyindole with isopropylamine and a suitable acylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound can interact with DNA and proteins, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptamine: A biogenic amine with an indole structure.
Serotonin: A neurotransmitter derived from tryptophan with an indole moiety.
Uniqueness
2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide is unique due to its specific substitution pattern on the indole ring and the presence of the hydroxy and amide functional groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other indole derivatives.
Properties
CAS No. |
84126-85-2 |
|---|---|
Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-hydroxy-3-(1H-indol-4-yloxy)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)16-14(18)12(17)8-19-13-5-3-4-11-10(13)6-7-15-11/h3-7,9,12,15,17H,8H2,1-2H3,(H,16,18) |
InChI Key |
FTCCCUXOCIVYLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(COC1=CC=CC2=C1C=CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
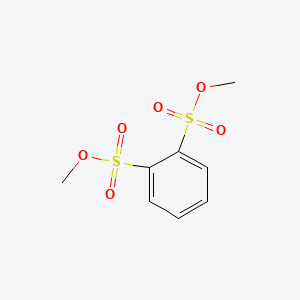

![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
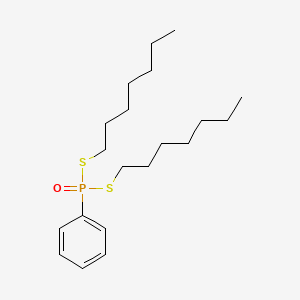
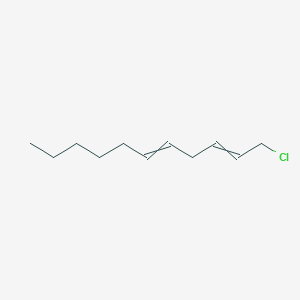
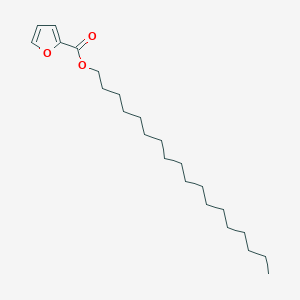
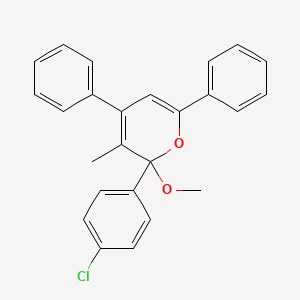
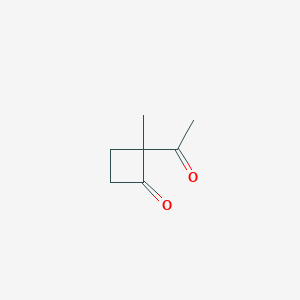
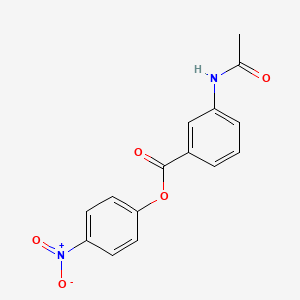
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)

